Superior Acceleration of Diabetic Foot Ulcer Healing in Phase 2 Clinical Trial: Aclerastide (0.03%) vs. Placebo
In a randomized, double-blind, placebo-controlled Phase 2 clinical trial (n=77), topical Aclerastide (0.03% DSC127) significantly reduced the median time to complete ulcer closure compared to placebo [1].
| Evidence Dimension | Median Time to Complete Wound Closure |
|---|---|
| Target Compound Data | 8.5 weeks |
| Comparator Or Baseline | Placebo: 22 weeks |
| Quantified Difference | Reduction of 13.5 weeks (61% reduction in median healing time) |
| Conditions | Randomized, double-blind, placebo-controlled Phase 2 clinical trial in patients with chronic Wagner Grade 1 or 2 diabetic foot ulcers (0.03% DSC127, n=26 vs Placebo, n=24). |
Why This Matters
This clinically validated acceleration of healing time is a primary driver for selecting Aclerastide in DFU research, as it directly impacts trial endpoints and patient outcomes.
- [1] Balingit PP, Armstrong DG, Reyzelman AM, et al. NorLeu3-A(1-7) stimulation of diabetic foot ulcer healing: results of a randomized, parallel-group, double-blind, placebo-controlled phase 2 clinical trial. Wound Repair Regen. 2012;20(4):482-90. View Source
